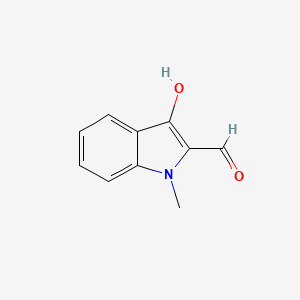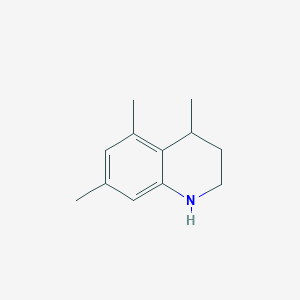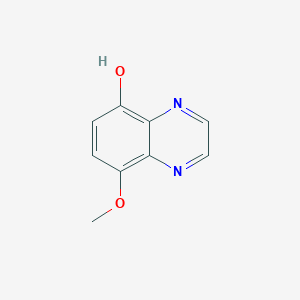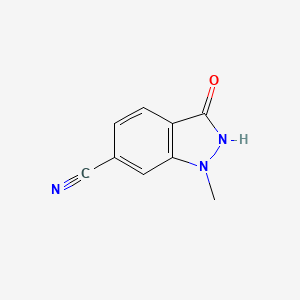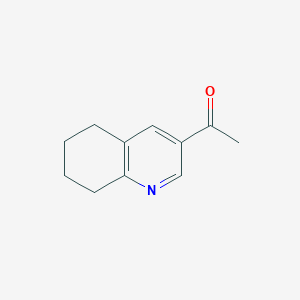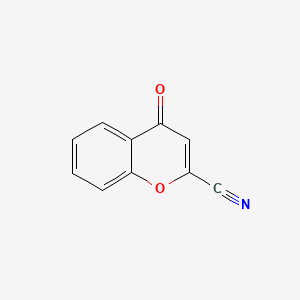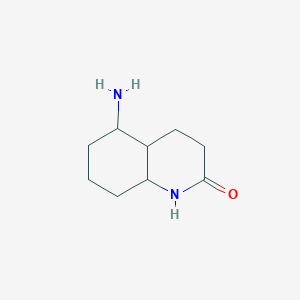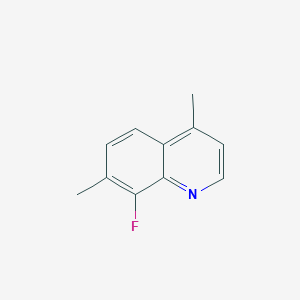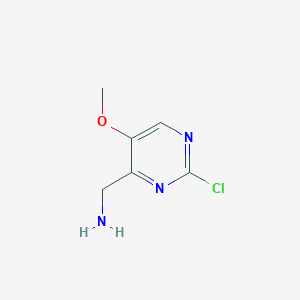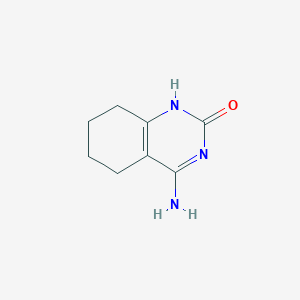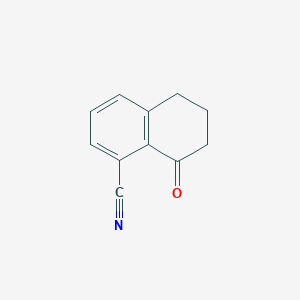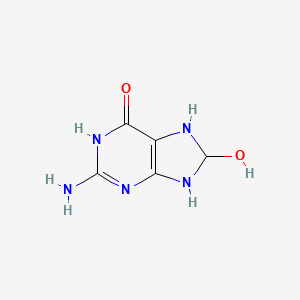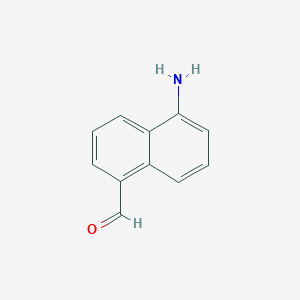
1-Aminonaphthalene-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonaphthalene-5-carboxaldehyde is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features an amino group at the first position and a formyl group at the fifth position on the naphthalene ring. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-5-carboxaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-5-carboxaldehyde using reducing agents such as tin(II) chloride in hydrochloric acid. Another method includes the direct amination of 1-naphthaldehyde using ammonia or amines under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of nitro derivatives or the use of high-pressure reactors to facilitate the amination process. These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under controlled conditions.
Major Products Formed:
Oxidation: 1-Aminonaphthalene-5-carboxylic acid.
Reduction: 1-Aminonaphthalene-5-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-Aminonaphthalene-5-carboxaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-aminonaphthalene-5-carboxaldehyde exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the aldehyde group can undergo condensation reactions. These interactions facilitate the compound’s role in chemical synthesis and biological assays.
Comparison with Similar Compounds
- 1-Aminonaphthalene-4-carboxaldehyde
- 1-Aminonaphthalene-6-carboxaldehyde
- 1-Aminonaphthalene-7-carboxaldehyde
Comparison: 1-Aminonaphthalene-5-carboxaldehyde is unique due to its specific position of functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for distinct applications in research and industry.
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-aminonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H,12H2 |
InChI Key |
QAFJNNLSCDBGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


